molecular formula C12H14O5 B1235417 ethene;ethenyl (E)-but-2-enoate;furan-2,5-dione

ethene;ethenyl (E)-but-2-enoate;furan-2,5-dione

Katalognummer: B1235417
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: XOYZXBWFPQSUTG-RQCPZROWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ethene;ethenyl (E)-but-2-enoate;furan-2,5-dione is a chemical compound with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol. It is primarily used for research purposes and is not intended for human or veterinary use.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of ethene;ethenyl (E)-but-2-enoate;furan-2,5-dione involves several synthetic routes. One common method includes the reaction of specific organic precursors under controlled conditions to yield the desired compound. The exact details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, catalysts, and purification techniques to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

ethene;ethenyl (E)-but-2-enoate;furan-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

ethene;ethenyl (E)-but-2-enoate;furan-2,5-dione has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Research on this compound includes its potential therapeutic effects and its role in drug development.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of ethene;ethenyl (E)-but-2-enoate;furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and mechanisms of action make it a valuable tool for researchers. Ongoing studies continue to explore its potential and expand its applications.

Eigenschaften

Molekularformel

C12H14O5

Molekulargewicht

238.24 g/mol

IUPAC-Name

ethene;ethenyl (E)-but-2-enoate;furan-2,5-dione

InChI

InChI=1S/C6H8O2.C4H2O3.C2H4/c1-3-5-6(7)8-4-2;5-3-1-2-4(6)7-3;1-2/h3-5H,2H2,1H3;1-2H;1-2H2/b5-3+;;

InChI-Schlüssel

XOYZXBWFPQSUTG-RQCPZROWSA-N

Isomerische SMILES

C/C=C/C(=O)OC=C.C=C.C1=CC(=O)OC1=O

Kanonische SMILES

CC=CC(=O)OC=C.C=C.C1=CC(=O)OC1=O

Synonyme

maletamer
malethame

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.